molecular formula C10H9IN2O2 B1486382 Ethyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate CAS No. 1279883-42-9

Ethyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Cat. No. B1486382
M. Wt: 316.09 g/mol
InChI Key: NIBUDDVEFJMARI-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine is a nitrogen-containing heterocyclic compound . It has been used as a core structure in the development of various pharmaceuticals .


Synthesis Analysis

1H-Pyrrolo[2,3-b]pyridine derivatives have been synthesized for use as immunomodulators targeting Janus Kinase 3 . The introduction of a carbamoyl group to the C5-position and substitution of a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring led to a large increase in JAK3 inhibitory activity .


Molecular Structure Analysis

The molecular structure of 1H-Pyrrolo[2,3-b]pyridine consists of a pyridine ring fused with a pyrrole ring .


Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridines have been shown to undergo nitration, nitrosation, bromination, iodination, and reaction with Mannich bases predominantly at the 3-position .


Physical And Chemical Properties Analysis

The molecular weight of 1H-Pyrrolo[2,3-b]pyridine is 118.1359 .

Scientific Research Applications

Antibacterial Activity and Chemical Synthesis

A study by E. Toja et al. (1986) synthesized a series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids from ethyl 5-methyl-2-aminopyrrole-3-carboxylate, leading to the discovery of compounds with in vitro antibacterial activity (Toja et al., 1986).

Annulation Reactions and Functionalized Tetrahydropyridines

Xue-Feng Zhu and colleagues (2003) detailed a [4+2] annulation process involving ethyl 2-methyl-2,3-butadienoate and N-tosylimines catalyzed by organic phosphine, which leads to the efficient synthesis of highly functionalized tetrahydropyridines, showcasing the versatility of ethyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate derivatives in chemical syntheses (Zhu, Lan, & Kwon, 2003).

Novel Fused Pyrazines and Selenolopyridine Derivatives

Research by H. El-Kashef et al. (2000) and R. Zaki et al. (2017) demonstrated the synthesis of new compounds using ethyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate as a key intermediate. These studies highlight the compound's utility in creating fused pyrazines and selenolopyridine derivatives with potential antioxidant activities (El-Kashef et al., 2000); (Zaki et al., 2017).

Advanced Heterocyclic Compound Synthesis

Further investigations by Aseyeh Ghaedi et al. (2015) into the condensation of pyrazole-5-amine derivatives with activated carbonyl groups in acetic acid reflux have led to the synthesis of novel N-fused heterocyclic compounds, demonstrating the broad applicative spectrum of ethyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate in medicinal chemistry and material sciences (Ghaedi et al., 2015).

Safety And Hazards

While specific safety and hazard information for Ethyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate was not available, related compounds like 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile have been classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 .

Future Directions

Research is ongoing into the development of 1H-Pyrrolo[2,3-b]pyridine derivatives as potent inhibitors of fibroblast growth factor receptors (FGFRs), which play an essential role in various types of tumors . This suggests that these compounds have promising future prospects in cancer therapy .

properties

IUPAC Name

ethyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9IN2O2/c1-2-15-10(14)8-7(11)6-4-3-5-12-9(6)13-8/h3-5H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIBUDDVEFJMARI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)N=CC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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